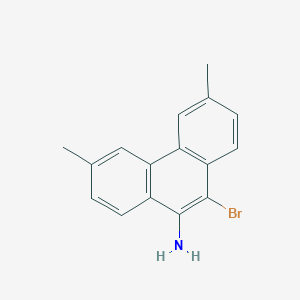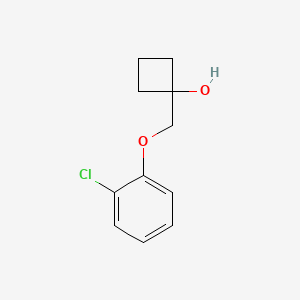
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine is a synthetic organic compound that belongs to the class of substituted pyridines and phenylethylamines. This compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine typically involves multi-step organic reactions. One possible route could involve the following steps:
Bromination: Starting with pyridine, bromination at the 3 and 6 positions can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS).
Formation of Ethan-1-amine:
Fluorination: The difluorophenyl group can be introduced using a fluorinating agent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing bromine or other substituents.
Substitution: Substituted derivatives with new functional groups replacing bromine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3,6-Dichloropyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine: Similar structure with chlorine atoms instead of bromine.
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-dichlorophenyl)ethan-1-amine: Similar structure with chlorine atoms on the phenyl ring.
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-dimethylphenyl)ethan-1-amine: Similar structure with methyl groups instead of fluorine.
Uniqueness
The uniqueness of (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine lies in the specific combination of bromine and fluorine atoms, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H10Br2F2N2 |
|---|---|
Molecular Weight |
392.04 g/mol |
IUPAC Name |
(1S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine |
InChI |
InChI=1S/C13H10Br2F2N2/c14-10-1-2-12(15)19-13(10)11(18)5-7-3-8(16)6-9(17)4-7/h1-4,6,11H,5,18H2/t11-/m0/s1 |
InChI Key |
QTZBWPGHYZUOES-NSHDSACASA-N |
Isomeric SMILES |
C1=CC(=NC(=C1Br)[C@H](CC2=CC(=CC(=C2)F)F)N)Br |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(CC2=CC(=CC(=C2)F)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


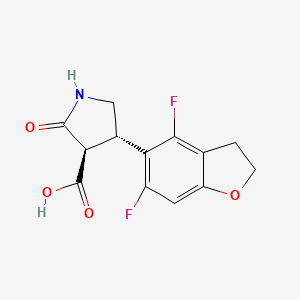
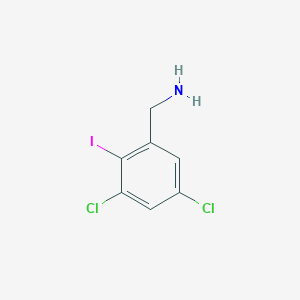
![6-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13338949.png)
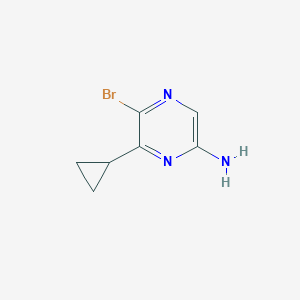
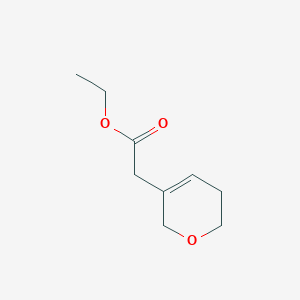
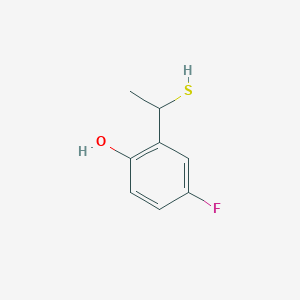
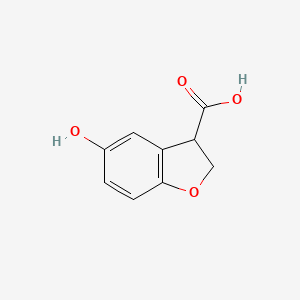

![(R)-4-(3-(2-Amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol](/img/structure/B13338989.png)

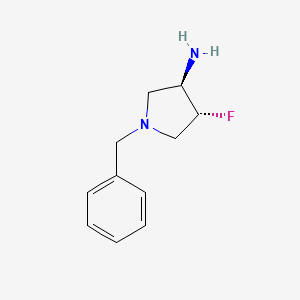
![(S)-2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13339007.png)
